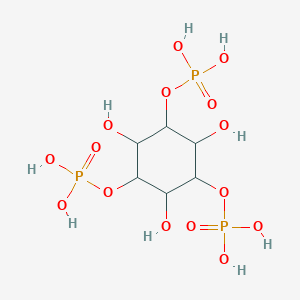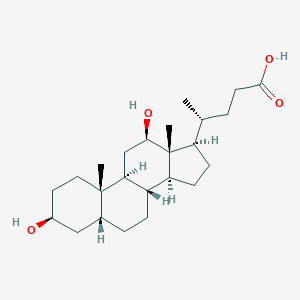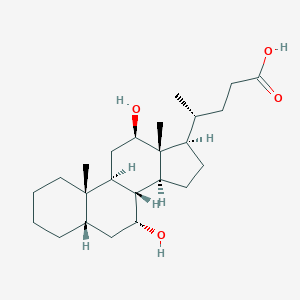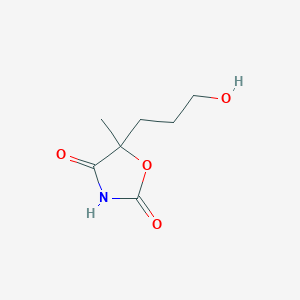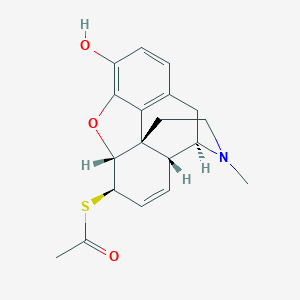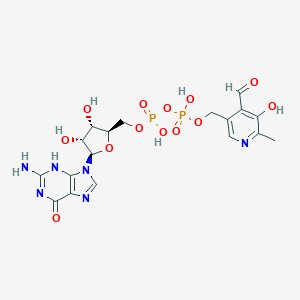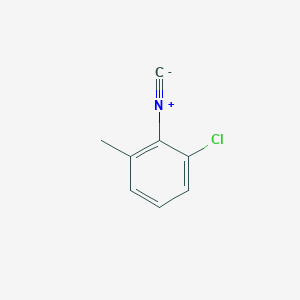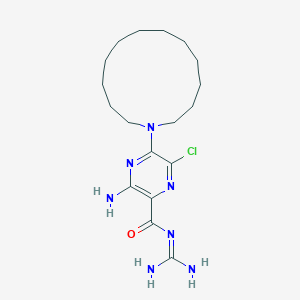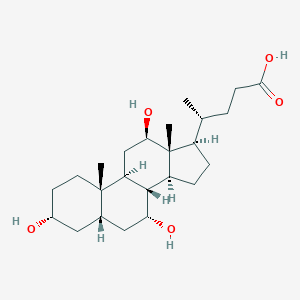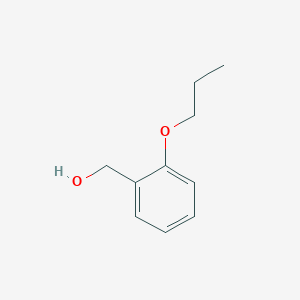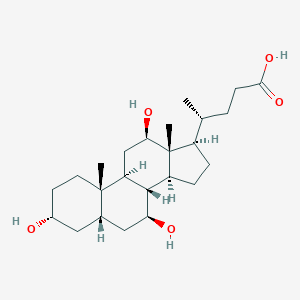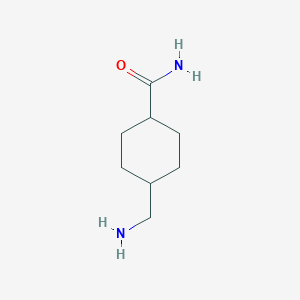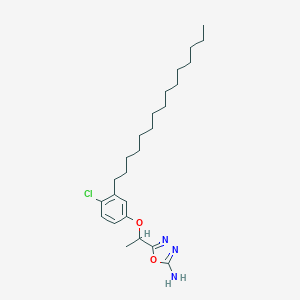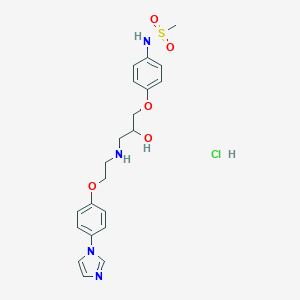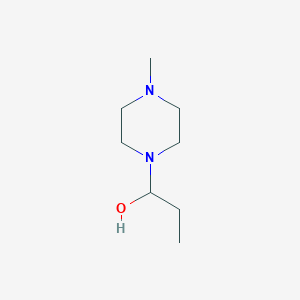
1-(4-Methylpiperazin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)propan-1-ol is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine, which is a heterocyclic compound that has been extensively studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methylpiperazin-1-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus. It has also been shown to inhibit the growth of certain bacteria and fungi. Moreover, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Methylpiperazin-1-yl)propan-1-ol in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects. Moreover, it is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, appropriate precautions should be taken when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the research on 1-(4-Methylpiperazin-1-yl)propan-1-ol. One of the potential areas of research is its use as a therapeutic agent for cancer. It has been shown to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. Another potential area of research is its use as a neuroprotective agent. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders. Furthermore, the development of new derivatives of 1-(4-Methylpiperazin-1-yl)propan-1-ol with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-1-ol involves the reaction of 4-methylpiperazine with propylene oxide. The reaction is carried out under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure. The yield of the synthesis method can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)propan-1-ol has been extensively used in scientific research for its various biological activities. It has been studied for its antiviral, antibacterial, and antifungal properties. It has also been investigated for its potential use as a therapeutic agent for cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
116311-00-3 |
|---|---|
Nombre del producto |
1-(4-Methylpiperazin-1-yl)propan-1-ol |
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h8,11H,3-7H2,1-2H3 |
Clave InChI |
WTWFAHZMKQVREQ-UHFFFAOYSA-N |
SMILES |
CCC(N1CCN(CC1)C)O |
SMILES canónico |
CCC(N1CCN(CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



